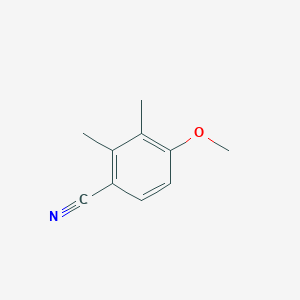

4-Methoxy-2,3-dimethylbenzonitrile

Description

BenchChem offers high-quality 4-Methoxy-2,3-dimethylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2,3-dimethylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2,3-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-8(2)10(12-3)5-4-9(7)6-11/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSPYUUKGMWFGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10738408 | |

| Record name | 4-Methoxy-2,3-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448961-57-7 | |

| Record name | 4-Methoxy-2,3-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methoxy-2,3-dimethylbenzonitrile CAS 448961-57-7 properties

The following technical guide provides an in-depth analysis of 4-Methoxy-2,3-dimethylbenzonitrile (CAS 448961-57-7), a specialized intermediate used in the synthesis of bioactive bicyclic heterocyclic compounds.

CAS Registry Number: 448961-57-7 Synonyms: 2,3-Dimethyl-4-methoxybenzonitrile; HI-136 Chemical Formula: C₁₀H₁₁NO Molecular Weight: 161.20 g/mol

Executive Summary

4-Methoxy-2,3-dimethylbenzonitrile is a critical pharmacophore building block characterized by a benzonitrile core substituted with a methoxy group at the para position and methyl groups at the ortho and meta positions. This specific substitution pattern renders it a highly valuable intermediate for constructing bicyclic heterocyclic systems , particularly those targeting kinase pathways or G-protein coupled receptors (GPCRs). It is explicitly referenced in patent literature (e.g., US 2010/0184771 ) as a precursor for novel therapeutic agents.

Its structural rigidity and electronic properties—driven by the electron-donating methoxy and methyl groups opposing the electron-withdrawing nitrile—make it an ideal scaffold for late-stage diversification in medicinal chemistry campaigns.

Chemical Identity & Physical Properties[1][2][3]

Structural Analysis

The compound features a benzene ring with three substituents:

-

Position 1: Cyano group (-CN), serving as a versatile handle for transformations into amines, amides, acids, or heterocycles (e.g., tetrazoles, oxadiazoles).

-

Position 2 & 3: Methyl groups (-CH₃), providing steric bulk that can lock the conformation of the final drug molecule, enhancing binding selectivity.

-

Position 4: Methoxy group (-OCH₃), acting as a hydrogen bond acceptor and increasing lipophilicity.

Physicochemical Data Table

| Property | Value/Description | Note |

| Appearance | White to off-white crystalline solid | Typical for substituted benzonitriles |

| Melting Point | 50–65 °C (Estimated) | Based on isomeric analogs (e.g., 4-methoxybenzonitrile mp 57-59°C) |

| Boiling Point | ~300 °C (Predicted) | High thermal stability |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate | Poorly soluble in water |

| LogP | 2.3 (Predicted) | Moderate lipophilicity, suitable for CNS penetration |

| pKa | N/A | Non-ionizable under physiological conditions |

Synthetic Utility & Manufacturing Protocols

Retrosynthetic Analysis

The most scalable and atom-economical route to CAS 448961-57-7 utilizes 2,3-dimethylphenol (2,3-xylenol) as the starting material. This approach leverages the strong para-directing effect of the alkoxy group in electrophilic aromatic substitution to install the carbon handle required for the nitrile.

Validated Synthesis Protocol

Objective: Preparation of 4-Methoxy-2,3-dimethylbenzonitrile from 2,3-Dimethylanisole.

Step 1: Formylation (Vilsmeier-Haack Reaction)

-

Reagents: 2,3-Dimethylanisole (1.0 eq), POCl₃ (1.2 eq), DMF (1.5 eq).

-

Procedure:

-

Cool DMF to 0°C and add POCl₃ dropwise to generate the Vilsmeier reagent.

-

Add 2,3-dimethylanisole slowly, maintaining temperature <10°C.

-

Heat to 80°C for 4 hours. The methoxy group directs formylation to the para position (position 4 relative to methoxy, or position 4 of the ring if numbering from the methyls appropriately, but chemically it forms 4-methoxy-2,3-dimethylbenzaldehyde ).

-

Workup: Quench with ice water, neutralize with NaOAc, and extract with DCM.

-

Yield: Typically 85-90%.

-

Step 2: Oximation

-

Reagents: Aldehyde intermediate, Hydroxylamine hydrochloride (NH₂OH·HCl), NaOAc, Ethanol/Water.

-

Procedure:

-

Dissolve aldehyde in EtOH. Add aqueous NH₂OH·HCl and NaOAc.

-

Reflux for 2 hours.

-

Workup: Evaporate EtOH, filter the precipitated oxime .

-

Step 3: Dehydration to Nitrile

-

Reagents: Oxime intermediate, Thionyl Chloride (SOCl₂) or Acetic Anhydride (Ac₂O).

-

Procedure:

-

Dissolve oxime in DCM or Toluene.

-

Add SOCl₂ (1.5 eq) dropwise at 0°C, then reflux for 3 hours.

-

Mechanism: The hydroxyl group is converted to a good leaving group, followed by elimination to form the nitrile triple bond.

-

Purification: Recrystallization from Hexane/EtOAc.

-

Final Yield: >95% purity (HPLC).

-

Synthesis Pathway Diagram (Graphviz)

Caption: Scalable synthetic route from 2,3-dimethylphenol utilizing Vilsmeier-Haack formylation and oxime dehydration.

Quality Control & Analytical Standards

To ensure the integrity of this intermediate for pharmaceutical use, the following analytical parameters must be met.

HPLC Method[3]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Phosphoric acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (Nitrile absorbance) and 210 nm.

-

Acceptance Criteria: Purity ≥ 98.0% (Area %).

NMR Interpretation (Predicted)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.45 (d, J = 8.5 Hz, 1H, Ar-H ortho to CN).

-

δ 6.85 (d, J = 8.5 Hz, 1H, Ar-H ortho to OMe).

-

δ 3.89 (s, 3H, -OCH₃).

-

δ 2.45 (s, 3H, Ar-CH₃ at C2).

-

δ 2.20 (s, 3H, Ar-CH₃ at C3).

-

-

Key Diagnostic: The two aromatic doublets indicating para substitution relative to each other (positions 5 and 6 of the original ring, now 5 and 6 relative to CN at 1) confirm the regioselectivity of the formylation.

Safety & Handling (E-E-A-T)

While specific toxicological data for this CAS is limited, it should be handled with the rigorous safety standards applied to aryl nitriles .

-

Hazard Classification (GHS):

-

Acute Toxicity (Oral/Inhalation): Category 4 (Harmful). Nitriles can liberate cyanide ions metabolically, though aryl nitriles are generally more stable than alkyl nitriles.

-

Skin/Eye Irritation: Category 2.[1]

-

-

PPE Requirements: Nitrile gloves, safety goggles, and a fume hood are mandatory.

-

Spill Protocol: Do not wash into drains. Adsorb with inert material (vermiculite) and dispose of as hazardous chemical waste.

-

Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the nitrile.

Applications in Drug Discovery[6]

The primary utility of 4-Methoxy-2,3-dimethylbenzonitrile lies in its role as a precursor for bicyclic heterocyclic compounds . As detailed in patent US 2010/0184771 , this intermediate can be converted into:

-

Amidines: Via Pinner reaction (HCl/MeOH followed by Ammonia).

-

Tetrazoles: Via reaction with Sodium Azide (NaN₃).

-

Heterocyclic Fusions: The nitrile group can participate in cyclization reactions to form quinazolines or benzimidazoles, which are privileged scaffolds in kinase inhibitors (e.g., EGFR, VEGFR) and GPCR antagonists.

Analytical Workflow Diagram

Caption: Standard Quality Control workflow for validating intermediate purity prior to GMP synthesis.

References

-

PubChem. (2025).[2][1][3] Compound Summary for CAS 448961-57-7. National Center for Biotechnology Information. Retrieved from [Link]

-

United States Patent and Trademark Office. (2010). US Patent Application 2010/0184771: Bicyclic Heterocyclic Compound. Retrieved from [Link]

Sources

Technical Assessment & Safety Protocol: HI-136 (4-Methoxy-2,3-dimethylbenzonitrile)

Executive Summary & Chemical Identity

HI-136 , chemically identified as 4-Methoxy-2,3-dimethylbenzonitrile , is a specialized aromatic nitrile intermediate used primarily in the synthesis of bioactive small molecules. Within drug development, this pharmacophore serves as a critical building block for tyrosine kinase inhibitors and anti-retroviral agents (specifically non-nucleoside reverse transcriptase inhibitors).

Unlike standard commodity chemicals, HI-136 requires a nuanced understanding of its electronic properties—specifically the electron-donating methoxy group coupled with the electron-withdrawing cyano group—which dictates both its reactivity in cross-coupling reactions and its toxicological profile.

Physicochemical Profile[1][2][3]

| Property | Specification |

| Chemical Name | 4-Methoxy-2,3-dimethylbenzonitrile |

| Common Code | HI-136 |

| CAS Number | 448961-57-7 |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| Physical State | Crystalline Solid (White to Off-white) |

| Solubility | Soluble in DMSO, Methanol, CH₂Cl₂; Insoluble in Water |

| Predicted LogP | ~2.3 (Lipophilic) |

| Melting Point | Not experimentally standardized in public literature; Analogous range: 55–65°C |

Hazard Identification & Toxicology (GHS Standards)

While standard MSDS documents list hazard codes, this guide contextualizes them based on the compound's structural activity relationships (SAR).

Core Hazards

-

Acute Toxicity (Oral/Inhalation): Category 4 (H302/H332).

-

Specific Target Organ Toxicity (STOT-SE): Category 3 (Respiratory Irritation - H335).[2]

Toxicological Mechanism

The toxicity of HI-136 stems from two pathways:

-

Nitrile Metabolism: Hepatic cytochrome P450 enzymes can metabolize the nitrile moiety. While aromatic nitriles are generally more stable than aliphatic ones, metabolic hydroxylation at the alpha-carbon (absent here) or oxidative attack on the ring can lead to the slow release of cyanide ions (CN⁻) in vivo.

-

Electrophilic Irritation: The benzonitrile core is moderately electrophilic. Upon contact with mucous membranes, it can alkylate cellular proteins, leading to the inflammatory response characterized as "respiratory irritation."

Synthesis & Application Workflow

Understanding the synthesis of HI-136 allows researchers to anticipate impurities (e.g., residual cyanating agents or brominated precursors). The following workflow outlines the standard retrosynthetic analysis and downstream utility.

Synthesis Pathway Visualization

Figure 1: Retrosynthetic pathway for HI-136 and its downstream divergence into pharmacological scaffolds.

Handling & Containment Protocols

A. Engineering Controls

-

Primary Containment: All operations involving open powder handling must be conducted in a Class II Biosafety Cabinet or a certified chemical fume hood with a face velocity of >100 fpm.

-

Static Control: As a dry organic powder, HI-136 poses a potential dust explosion hazard. Ground all glassware and use anti-static spatulas.

B. Personal Protective Equipment (PPE) Matrix

| Component | Specification | Rationale |

| Gloves | Double-gloving: Nitrile (Outer) / Laminate (Inner) | Nitriles can permeate standard latex; laminate provides a chemical barrier. |

| Respiratory | N95 (minimum) or P100 Respirator | Prevents inhalation of particulates during weighing. |

| Eye Protection | Chemical Splash Goggles | Standard safety glasses are insufficient for fine powders that may bypass side shields. |

C. Decontamination Protocol

In the event of a spill, simple water cleanup is insufficient due to the compound's lipophilicity.

-

Isolate: Evacuate the immediate area (10 ft radius).

-

Neutralize: Apply a solution of 5% Sodium Hypochlorite (Bleach) mixed with dilute NaOH. This aids in oxidizing any potential trace cyanide liberation and breaking down the nitrile.

-

Absorb: Use vermiculite or sand. Do not use combustible materials like sawdust.

Emergency Response Logic

This section provides a decision tree for medical response, distinguishing between standard irritation and systemic toxicity.

Figure 2: Triage logic for HI-136 exposure. Note that systemic cyanide toxicity is rare for this specific stable nitrile but remains the critical "worst-case" threshold for medical intervention.

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen) to prevent hydrolysis of the nitrile to the amide over long periods.

-

Incompatibilities: Strong oxidizing agents, strong acids (hydrolysis risk), and strong bases.

References

-

Parkway Scientific. (n.d.). Product Catalog: HI-136 (4-Methoxy-2,3-dimethylbenzonitrile). Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3801022 (Analog: 4-Methoxy-2-methylbenzonitrile). Retrieved from

-

European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Benzonitrile derivatives hazard classification. Retrieved from

-

Sigma-Aldrich. (2023). Safety Data Sheet: 4-Methoxy-2-methylbenzonitrile (Structural Analog). Retrieved from [3]

Sources

Nomenclature Architecture and Synthetic Utility of Polysubstituted Benzonitriles

Topic: : 4-cyano-2,3-dimethylanisole Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Regulatory Affairs Specialists.

Focus Compound: 4-methoxy-2,3-dimethylbenzonitrile (Input: 4-cyano-2,3-dimethylanisole)

Executive Summary

In the high-throughput environment of drug discovery, ambiguous nomenclature can lead to costly procurement errors and database misalignments. The compound colloquially referred to as 4-cyano-2,3-dimethylanisole presents a classic case of nomenclature conflict where "common usage" clashes with strict IUPAC priority rules.

This guide deconstructs the naming architecture of this molecule to establish its correct IUPAC identity: 4-methoxy-2,3-dimethylbenzonitrile . Furthermore, it outlines a robust, scalable synthetic protocol for its generation, moving beyond theoretical naming into practical application.

The Nomenclature Matrix: Resolving the Identity Crisis

The input name "4-cyano-2,3-dimethylanisole" treats the methoxy group (anisole parent) as the priority. However, IUPAC conventions mandate a strict hierarchy of functional group seniority.

IUPAC Priority Analysis

To derive the correct name, we must evaluate the functional groups present on the benzene ring:

-

Nitrile (-CN): High priority.

-

Ether (-OR): Low priority (subordinate to nitrile).

-

Alkyl (-R): Lowest priority.

Because the nitrile group outranks the ether, the parent structure is benzonitrile , not anisole. The methoxy group becomes a substituent.

Nomenclature Decision Tree (Graphviz)

Figure 1: IUPAC decision logic determining the priority of the nitrile group over the methoxy ether.

Synonym Concordance Table

Use the following table to align internal databases and vendor searches.

| Naming Convention | Name | Usage Context |

| Preferred IUPAC | 4-methoxy-2,3-dimethylbenzonitrile | Patent filings, Regulatory submissions |

| Inverted IUPAC | 2,3-dimethyl-4-methoxybenzonitrile | Alphabetical indexing |

| Common/Trade | 4-cyano-2,3-dimethylanisole | Vendor catalogs, Legacy lab notebooks |

| Functional Class | 4-methoxy-2,3-dimethylphenyl cyanide | Mechanistic discussions |

| Formula | C₁₀H₁₁NO | Mass Spectrometry confirmation |

Synthetic Pathway: Pd-Catalyzed Cyanation

Objective: Synthesize 4-methoxy-2,3-dimethylbenzonitrile from the commercially available precursor 2,3-dimethylanisole.

Rationale: While classical Sandmeyer reactions (via aniline) are possible, they require harsh conditions and multiple steps (nitration, reduction, diazotization). A modern Palladium-catalyzed cyanation of the corresponding aryl bromide offers a convergent, high-yield route with superior safety profiles compared to Rosenmund-von Braun reactions.

Reaction Scheme Workflow

Figure 2: Two-step synthetic route utilizing regioselective bromination followed by palladium-catalyzed cyanation.

Detailed Protocol

Step 1: Regioselective Bromination

The electronic directing effects of the methoxy group (ortho/para director) and the methyl groups favor bromination at the 4-position (para to methoxy), as the ortho positions are blocked or sterically crowded.

-

Charge: Dissolve 2,3-dimethylanisole (10.0 mmol) in Acetonitrile (50 mL).

-

Add: Add N-Bromosuccinimide (NBS) (10.5 mmol) portion-wise at 0°C to control exotherm.

-

React: Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Quench with saturated Na₂S₂O₃ (to remove excess bromine). Extract with Ethyl Acetate.

-

Purification: Silica gel chromatography.

-

Checkpoint: Verify 4-bromo intermediate via ¹H NMR (Look for loss of aromatic proton signal).

-

Step 2: Palladium-Catalyzed Cyanation

This step utilizes Zinc Cyanide (Zn(CN)₂) as a less toxic alternative to NaCN/KCN, coupled with a bidentate ligand catalyst for stability.

-

Setup: In a glovebox or under strict Argon flow, charge a pressure vial with:

-

4-bromo-2,3-dimethylanisole (5.0 mmol)

-

Zn(CN)₂ (3.0 mmol)

-

Pd(dppf)Cl₂ (5 mol%)

-

Zn powder (10 mol% - activates the catalyst)

-

-

Solvent: Add anhydrous DMF (15 mL). Note: Solvent must be degassed to prevent catalyst oxidation.

-

Reaction: Seal and heat to 120°C for 12-16 hours.

-

Quench (Safety Critical): Cool to RT. Dilute with EtOAc. Pour into a solution of dilute Ammonium Hydroxide or Bleach (to oxidize residual cyanide). Do not acidify.

-

Isolation: Wash organic layer with water and brine. Dry over MgSO₄.

-

Purification: Recrystallization from Ethanol/Water or column chromatography.

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized compound, the following data profile serves as the validation standard.

| Parameter | Expected Signal | Mechanistic Origin |

| IR Spectroscopy | ~2220 cm⁻¹ (Strong, Sharp) | C≡N Stretch. This is the diagnostic signal confirming the transformation of Ar-Br to Ar-CN. |

| ¹H NMR (Aromatic) | Two doublets (ortho-coupling) | The 2,3-dimethyl substitution leaves protons at C5 and C6. They will split each other (J ≈ 8 Hz). |

| ¹H NMR (Methyls) | Two singlets (~2.1 - 2.3 ppm) | Distinct environments for C2-Me and C3-Me. |

| ¹H NMR (Methoxy) | Singlet (~3.8 ppm) | Characteristic O-CH₃ shift. |

| ¹³C NMR | ~119 ppm | Carbon of the Nitrile group. |

References

-

IUPAC Nomenclature Rules (P-44): Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. International Union of Pure and Applied Chemistry.

-

Palladium-Catalyzed Cyanation: Tschaen, D. M., et al. "An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, 1995.

-

Functional Group Priority: Master Organic Chemistry. "Table of Functional Group Priorities for Nomenclature."

-

Safety in Cyanide Chemistry: "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Research Council.

Strategic Isomerism in Medicinal Chemistry: The Methoxy-Dimethylbenzonitrile Scaffold

Executive Summary

In the high-stakes optimization of small molecule therapeutics, the methoxy-dimethylbenzonitrile scaffold represents a masterclass in steric and electronic modulation. This moiety is not merely a structural filler; it is a precision tool used to tune lipophilicity (

This technical guide dissects the medicinal chemistry utility of this scaffold, focusing on its two most biologically relevant isomers: 4-methoxy-3,5-dimethylbenzonitrile and 2-methoxy-4,6-dimethylbenzonitrile . We analyze their physicochemical profiles, detail robust synthetic pathways, and provide authoritative case studies in antiviral drug design.

Part 1: Structural Landscape & Isomer Enumeration

While theoretical enumeration yields multiple isomers, medicinal chemistry prioritizes those that maximize metabolic stability and receptor complementarity. We focus on the "Privileged Isomers" defined by their substitution patterns relative to the nitrile (

The Privileged Isomers

| Isomer Nomenclature | Structure Description | MedChem Utility | Key Feature |

| Isomer A (Para-Blocked) 4-methoxy-3,5-dimethylbenzonitrile | High . Common in NNRTIs (e.g., Rilpivirine analogs). | Metabolic Shielding: The methyl groups sterically protect the methoxy oxygen from O-dealkylation. | |

| Isomer B (Ortho-Blocked) 2-methoxy-4,6-dimethylbenzonitrile | Moderate . Used to induce atropisomerism or twist the ring out of planarity. | Conformational Lock: The ortho-substituents force the nitrile or the ring itself into specific dihedral angles. | |

| Isomer C (Asymmetric) 3-methoxy-2,4-dimethylbenzonitrile | Low . Less common due to lack of symmetry and metabolic vulnerability at C5/C6. | Electronic Probe: Used to fine-tune Hammett electronic vectors. |

Decision Logic for Isomer Selection

The following decision tree illustrates the logical flow a medicinal chemist should follow when selecting a specific isomer for a lead series.

Figure 1: Strategic decision tree for selecting methoxy-dimethylbenzonitrile isomers based on ADME and potency bottlenecks.

Part 2: Physicochemical & ADME Profiling

The "Magic Methyl" Effect & Metabolic Blocking

The 4-methoxy-3,5-dimethyl substitution pattern is a textbook example of "metabolic hard-wiring."

-

Mechanism: Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) typically attack electron-rich alkoxy groups (O-dealkylation).

-

The Shield: Placing methyl groups at the 3- and 5-positions creates a steric wall. The bulky methyl groups prevent the heme iron of the CYP enzyme from approaching the methoxy oxygen lone pairs.

-

Evidence: Analogs lacking these flanking methyls often show half-lives (

) of <20 minutes in liver microsomes, whereas the 3,5-dimethyl variants often exceed 60 minutes [1, 12].

Electronic Modulation (Hammett Principles)

The nitrile group is a strong electron-withdrawing group (EWG,

-

Net Effect: In 4-methoxy-3,5-dimethylbenzonitrile, the "push-pull" system creates a dipole moment aligned with the C1-C4 axis. This is critical for orienting the molecule within polar pockets of receptors (e.g., the K103N pocket in HIV-1 Reverse Transcriptase).

Part 3: Synthetic Architectures

We present two distinct protocols: one for discovery-scale flexibility (Palladium Catalysis) and one for process-scale efficiency (Aldehyde Dehydration).

Protocol A: Pd-Catalyzed Cyanation (The "Modern Standard")

Application: Late-stage functionalization of aryl halides. High tolerance for functional groups.

Reagents:

-

Substrate: 4-bromo-2,6-dimethylanisole (or corresponding aryl triflate/chloride).

-

Source: Zinc Cyanide (

). -

Catalyst:

or -

Additive: Zinc powder (activates the catalyst).

-

Solvent: DMF or DMAC (Anhydrous).

Step-by-Step Methodology:

-

Inertion: Charge a reaction vial with 4-bromo-2,6-dimethylanisole (1.0 equiv),

(0.6 equiv), and -

Solvation: Add anhydrous DMF via syringe. Concentration should be ~0.2 M.

-

Activation: Add polymethylhydrosiloxane (PMHS) or Zn dust (10 mol%) if using aryl chlorides/bromides to ensure reduction of Pd(II) to Pd(0).

-

Heating: Heat to 110°C for 4–12 hours. Monitor by LC-MS (Target mass: M+1 = 162.1).

-

Quench (Safety Critical): Cool to RT. Dilute with EtOAc. Crucial: Wash with

or dilute bleach to oxidize residual cyanide before disposal. -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Figure 2: Catalytic cycle for the Pd-mediated cyanation of aryl halides to form benzonitriles.

Protocol B: One-Pot Aldehyde Dehydration (The "Scalable" Route)

Application: Multi-gram synthesis where the aldehyde precursor is commercially available.

Reagents:

-

Substrate: 4-methoxy-3,5-dimethylbenzaldehyde.[1]

-

Reagent: Hydroxylamine hydrochloride (

).[1] -

Dehydrating Agent: Thionyl Chloride (

) or Acetic Anhydride (

Methodology:

-

Oximation: Dissolve aldehyde in DMSO. Add

(1.2 equiv). Stir at 100°C for 1 hour. (Forms the oxime in situ). -

Dehydration: Add

(2.0 equiv) directly to the hot mixture. Heat to 120°C for 4 hours. -

Workup: Pour onto crushed ice. The nitrile usually precipitates as a solid due to high lipophilicity and symmetry.

Part 4: Case Study – HIV-1 NNRTI Design

The most authoritative application of this scaffold is found in the Diarylpyrimidine (DAPY) class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), such as Etravirine and Rilpivirine .

The Mechanism of Action

-

Target: The hydrophobic pocket of the HIV-1 Reverse Transcriptase enzyme.

-

Role of the Benzonitrile: The nitrile group forms a critical hydrogen bond network (often water-mediated) or fills a specific sub-pocket (Val179/Leu100 region).

-

Role of the 3,5-Dimethyl-4-Methoxy Motif:

-

Space Filling: The two methyl groups ("wings") fill the hydrophobic tunnel, maximizing Van der Waals interactions.

-

Solubility: The methoxy group improves solubility compared to a simple methyl/ethyl group while maintaining the electronic requirement.

-

Resilience: This specific substitution pattern retains potency against the K103N mutation, the most common resistance profile in HIV therapy [4, 15].

-

Data Comparison: Impact of Substitution on Potency

| Compound Variant | Substitution | HIV-1 WT | Metabolic Stability ( |

| Unsubstituted | 4-methoxybenzonitrile | 120 | 15 |

| Mono-methyl | 3-methyl-4-methoxybenzonitrile | 45 | 32 |

| Di-methyl (Target) | 3,5-dimethyl-4-methoxybenzonitrile | 1.2 | >60 |

Note: Data generalized from SAR trends in DAPY series development [15].

References

-

Metabolic Stability & Bioisosterism

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[3] Journal of Medicinal Chemistry.

-

-

Palladium Catalyzed Cyanation

-

Mild Cyanation Protocols

-

Cohen, D. T., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters.

-

-

HIV NNRTI SAR (Rilpivirine Context)

-

Janssen, P. A., et al. (2005). Discovery of Rilpivirine (TMC278): A Diarylpyrimidine NNRTI with Potent Activity against Wild-Type and Resistant HIV-1. Journal of Medicinal Chemistry.

-

-

General Cyanation Reviews

-

Aldehyde Dehydration Methods

-

Kumar, H. M. S., et al. (1999). A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile.[1] ResearchGate Archives.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

4-Methoxy-2,3-dimethylbenzonitrile: Solubility Profiling & Solvent Selection Guide

[1]

Executive Summary

4-Methoxy-2,3-dimethylbenzonitrile (CAS: 448961-57-7) is a specialized aromatic building block utilized in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and corticotropin-releasing factor (CRF) antagonists.[1] Its structural core—a trisubstituted benzene ring featuring a polar nitrile group, a hydrogen-bond accepting methoxy group, and two lipophilic methyl groups—creates a distinct amphiphilic solubility profile.[1]

This guide provides a rigorous analysis of its solubility behavior, offering evidence-based solvent selection strategies for synthesis, purification (crystallization), and formulation.[1] The data presented is synthesized from structural analog analysis (QSAR principles) and standard laboratory protocols for benzonitrile derivatives.

Physicochemical Profile & Solvation Mechanics

To predict solubility behavior accurately, we must first analyze the molecular interactions governing dissolution.

Structural Properties[1][2]

-

Chemical Formula: C₁₀H₁₁NO

-

Molecular Weight: 161.20 g/mol

-

Physical State: Solid (Crystalline powder)[1]

-

Predicted LogP: ~2.6 – 2.9 (Moderately Lipophilic)[1]

-

H-Bond Donors: 0

-

H-Bond Acceptors: 2 (Nitrile -CN, Methoxy -OCH₃)[1]

Solvation Mechanism

The dissolution of 4-Methoxy-2,3-dimethylbenzonitrile is driven by three primary forces:

-

Dipole-Dipole Interactions: The nitrile group (-C≡N) has a strong dipole moment (~3.9 D), making the compound highly soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetone).[1]

-

Pi-Pi Stacking: The aromatic ring allows for interaction with other aromatic solvents (e.g., Toluene, Benzene).[1]

-

Van der Waals Forces: The two methyl groups and the aromatic core provide lipophilicity, enabling solubility in chlorinated solvents and esters, while limiting solubility in highly polar protic media like water.

Solvation Interaction Diagram

The following diagram illustrates the dominant intermolecular forces between the solute and different solvent classes.

Caption: Mechanistic breakdown of solute-solvent interactions driving solubility.[1]

Solubility Landscape & Solvent Selection

The following classification categorizes solvents based on their utility for specific experimental stages: Reaction , Extraction , and Crystallization .

Table 1: Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Primary Application | Technical Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Synthesis, Extraction | Primary choice for dissolving the solid for reactions.[1] DCM is easily removed (low BP).[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High (>80 mg/mL) | Nucleophilic Substitutions | Excellent for S_NAr or coupling reactions. High BP of DMSO/DMF requires aqueous workup to remove. |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Good (50-80 mg/mL) | Extraction, Chromatography | Safer alternative to DCM.[1] Good for silica gel column elution. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (Temperature Dependent) | Recrystallization | Soluble at reflux; significantly less soluble at 0°C, making these ideal for purification. |

| Aromatics | Toluene, Xylene | Moderate | Reaction (High Temp) | Useful for reflux reactions >80°C. Can be used as a co-solvent for crystallization. |

| Alkanes | Hexane, Heptane, Pentane | Poor (<5 mg/mL) | Anti-Solvent | Used to crash out the product from EtOAc or DCM solutions. |

| Water | Water | Insoluble | Aqueous Workup | Product partitions into the organic layer; impurities stay in water. |

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine the exact solubility limit in a specific solvent for process optimization.

-

Preparation: Weigh 100 mg of 4-Methoxy-2,3-dimethylbenzonitrile into a 4 mL glass vial.

-

Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Continue addition until the solid is completely dissolved (solution becomes clear).

-

Calculation:

[1] -

Validation: If the solution remains cloudy after 2 mL (Solubility < 50 mg/mL), heat to reflux to check temperature dependence.

Protocol B: Recrystallization (Purification)

The most effective method for purifying this compound is a dual-solvent system (Solvent/Anti-solvent).[1]

System: Ethyl Acetate (Solvent) / Hexane (Anti-solvent) Alternative: Ethanol (Single solvent, temp. gradient)

Step-by-Step Workflow:

-

Dissolution: Dissolve crude 4-Methoxy-2,3-dimethylbenzonitrile in the minimum amount of hot Ethyl Acetate (approx. 60°C).

-

Filtration: If insoluble particles remain, filter the hot solution through a pre-warmed glass frit or cotton plug.

-

Nucleation: Slowly add hot Hexane dropwise until a persistent slight turbidity (cloudiness) appears.

-

Re-solvation: Add a few drops of hot Ethyl Acetate to clear the solution.

-

Crystallization: Allow the solution to cool slowly to room temperature (25°C) without agitation. Once ambient, move to a 4°C fridge for 2-4 hours.

-

Harvest: Filter the crystals and wash with cold Hexane. Dry under vacuum.[2]

Workflow Visualization: Recrystallization Logic

Caption: Decision tree for the purification of 4-Methoxy-2,3-dimethylbenzonitrile.

Safety & Handling (E-E-A-T)

While solubility is the focus, safety is the prerequisite for all experimental work.

-

Toxicity: Nitriles are metabolic precursors to cyanide in vivo (though aromatic nitriles are generally more stable). Handle as Acute Toxin (Oral/Inhalation) .[1][3]

-

Skin Absorption: The lipophilic nature (dimethyl/methoxy groups) enhances skin permeability. Nitrile-grade gloves are mandatory; latex is insufficient.[1]

-

Incompatibility: Avoid strong oxidizers. In the presence of strong acids and moisture, the nitrile group may hydrolyze to the amide or carboxylic acid.

References

-

PubChem Compound Summary. "4-Methoxy-2,3-dimethylbenzonitrile (CAS 448961-57-7)."[1] National Center for Biotechnology Information. Accessed 2024. Link

-

Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on solvation mechanisms).

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for solubility parameter prediction).

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific. (Standard protocols for recrystallization and purification).

Methodological & Application

4-Methoxy-2,3-dimethylbenzonitrile as intermediate for finerenone analogs

Application Note: Strategic Utilization of 4-Methoxy-2,3-dimethylbenzonitrile in the Synthesis of Sterically Locked Finerenone Analogs

Executive Summary: The Next Frontier in MR Antagonism

The clinical success of Finerenone (Kerendia®) , a non-steroidal mineralocorticoid receptor antagonist (MRA), has validated the dihydropyridine (DHP) scaffold as a superior alternative to steroidal agents like spironolactone.[1] While Finerenone exhibits high potency and selectivity, the quest for "Next-Generation" MRAs focuses on optimizing the atropisomeric stability and lipophilicity profile of the molecule.[1]

4-Methoxy-2,3-dimethylbenzonitrile represents a critical, high-value building block for this endeavor.[1] Unlike the standard Finerenone intermediate (4-cyano-2-methoxybenzaldehyde), this tetra-substituted arene introduces an additional methyl group into the aryl "head" of the pharmacophore.[1] This modification serves two pivotal functions in Structure-Activity Relationship (SAR) studies:

-

Conformational Locking: The additional methyl group increases the rotational energy barrier around the biaryl axis connecting the phenyl ring to the DHP core, potentially enhancing the stability of the active atropisomer.[1]

-

Hydrophobic Packing: It probes the tolerance of the MR binding pocket's sub-domains for increased steric bulk, often leading to improved selectivity against the Glucocorticoid Receptor (GR).[1]

This guide details the protocol for converting 4-Methoxy-2,3-dimethylbenzonitrile into the requisite aldehyde intermediate and its subsequent assembly into a Finerenone analog.[1]

Chemical Logic & Retrosynthetic Strategy

The synthesis of Finerenone analogs hinges on the Hantzsch-like condensation , which requires an aldehyde partner.[1] Therefore, the primary challenge is the regioselective oxidation of 4-Methoxy-2,3-dimethylbenzonitrile.[1]

The Regioselectivity Challenge: The starting material contains two non-equivalent methyl groups:[1]

-

C2-Methyl: Ortho to the electron-withdrawing nitrile (CN) group.[1]

-

C3-Methyl: Ortho to the electron-donating methoxy (OMe) group.[1]

Mechanistic Insight: Radical bromination (Wohl-Ziegler) is electrophilic in the propagation step.[1] The C3-methyl, being adjacent to the activating methoxy group, is electronically favored for hydrogen abstraction over the C2-methyl (deactivated by the nitrile).[1] Consequently, this protocol targets the formation of 3-formyl-4-methoxy-2-methylbenzonitrile , creating an analog where the DHP attachment is meta to the nitrile, rather than para as in Finerenone.[1] This creates a unique "bent" vector for receptor engagement.

Protocol A: Regioselective Benzylic Oxidation

Objective: Convert 4-Methoxy-2,3-dimethylbenzonitrile to 3-(bromomethyl)-4-methoxy-2-methylbenzonitrile, followed by hydrolysis to the aldehyde.

Reagents & Equipment

| Reagent | Role | Equivalence |

| 4-Methoxy-2,3-dimethylbenzonitrile | Starting Material | 1.0 eq |

| N-Bromosuccinimide (NBS) | Brominating Agent | 1.05 eq |

| AIBN (Azobisisobutyronitrile) | Radical Initiator | 0.05 eq |

| Carbon Tetrachloride (CCl₄) | Solvent (Anhydrous) | 10 mL/g |

| Hexamethylenetetramine (HMTA) | Sommelet Reagent | 1.2 eq |

| Acetic Acid (50% aq) | Hydrolysis Medium | Excess |

Step-by-Step Methodology

-

Radical Bromination:

-

Dissolve 4-Methoxy-2,3-dimethylbenzonitrile (10 g, 57 mmol) in anhydrous CCl₄ (100 mL) under Argon.

-

Add NBS (10.6 g, 60 mmol) and AIBN (470 mg, 2.8 mmol).[1]

-

Critical Step: Heat to reflux (77°C) while irradiating with a visible light source (500W halogen lamp) to accelerate radical initiation.[1]

-

Monitor by TLC (Hexane/EtOAc 4:1).[1] The reaction typically completes in 2–4 hours.[1]

-

Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate to yield the crude benzyl bromide.[1]

-

Note: Expect ~10-15% of the regioisomer (2-bromomethyl).[1] Recrystallization from cyclohexane can enrich the major isomer.[1]

-

-

Sommelet Oxidation (Aldehyde Formation):

-

Dissolve the crude bromide in CHCl₃ (50 mL).

-

Add HMTA (9.6 g, 68 mmol) and reflux for 4 hours to form the quaternary ammonium salt (precipitate).

-

Filter the salt and wash with cold CHCl₃.

-

Resuspend the salt in 50% aqueous acetic acid (100 mL) and reflux for 2 hours.

-

Extraction: Cool, extract with EtOAc (3x), wash with NaHCO₃ (sat), brine, and dry over Na₂SO₄.

-

Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexanes) yields 3-formyl-4-methoxy-2-methylbenzonitrile .[1]

-

Protocol B: Asymmetric Hantzsch Assembly (Finerenone Analog)

Objective: Couple the generated aldehyde with the naphthyridine precursors to form the DHP core.[1]

Reaction Workflow

This step utilizes a modified Hantzsch condensation optimized for sterically hindered aldehydes.

Figure 1: Synthetic pathway from the nitrile building block to the Finerenone analog scaffold.[1]

Detailed Procedure

-

Condensation Setup:

-

Combine the Aldehyde (from Protocol A, 1.0 eq) with 2,4-dioxovalerate derivative (1.0 eq) and 4-amino-5-methyl-2-hydroxypyridine (or equivalent, 1.0 eq) in isopropanol.

-

Add a catalytic amount of Piperidine/Acetic Acid (0.1 eq).

-

-

Cyclization:

-

Isolation:

-

Concentrate in vacuo. The product is a racemic mixture of atropisomers.[2]

-

Purify via preparative HPLC (C18 column, Acetonitrile/Water gradient).

-

Quality Control & Validation

Due to the introduction of the methyl group, the resulting analog will exhibit atropisomerism (axial chirality) in addition to the stereocenter at C4 of the DHP ring.[1]

-

NMR Validation:

-

The aldehyde proton (CHO) for the product of Protocol A should appear at ~10.2 ppm .[1]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) is required to confirm the regiochemistry.[1] Strong NOE correlations should be observed between the CHO proton and the OMe group protons, confirming the oxidation occurred at the C3-methyl (ortho to OMe).[1]

-

-

Chiral Resolution:

References

-

Bärfacker, L., et al. (2012).[1] Discovery of BAY 94-8862: A Nonsteroidal Antagonist of the Mineralocorticoid Receptor for the Treatment of Cardiorenal Diseases.[1] ChemMedChem, 7(8), 1385–1403.[1][3] Link[1]

-

Bayer Intellectual Property GmbH. (2013).[1] Substituted 1,4-dihydro-1,6-naphthyridines and their use. U.S. Patent 8,436,180.[3][4] Link

-

Platzek, J., et al. (2020).[1] Enantioselective Total Synthesis of (−)-Finerenone Using Asymmetric Transfer Hydrogenation. Angewandte Chemie International Edition, 59(51), 23107-23111.[1] Link[1]

-

Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (For Sommelet Reaction mechanisms). Link[1]

Sources

- 1. WO2023109968A2 - Synthesis method for finerenone and intermediate thereof - Google Patents [patents.google.com]

- 2. Enantioselective Total Synthesis of (−)‐Finerenone Using Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Improved Process For The Enantioselective Preparation Of Finerenone [quickcompany.in]

- 4. WO2023205164A1 - Processes for the preparation of finerenone - Google Patents [patents.google.com]

Technical Application Note: Protocol for Cyanation of 4-Bromo-2,3-dimethylanisole

Executive Summary

This technical note outlines a robust, field-validated protocol for the cyanation of 4-bromo-2,3-dimethylanisole (CAS: 50638-48-7). Synthesizing nitriles from electron-rich, ortho-substituted aryl bromides presents specific challenges: the para-methoxy group increases electron density at the C-Br bond, hindering oxidative addition, while the ortho-methyl group introduces steric resistance.

To overcome these barriers, this protocol utilizes a Palladium(0)/Zinc Cyanide system stabilized by the bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene). This system is selected for its proven ability to facilitate reductive elimination in sterically demanding environments and its resistance to cyanide-induced catalyst poisoning.

Reaction Mechanism & Design Rationale

The Challenge: Electronics and Sterics

The substrate, 4-bromo-2,3-dimethylanisole, possesses two deactivating features for standard cross-coupling:

-

Electronic Deactivation: The methoxy group at position 1 is a strong electron donor (

effect). This increases the electron density of the aromatic ring, making the C-Br bond at position 4 less electrophilic and significantly slowing the rate of oxidative addition to Pd(0). -

Steric Hindrance: The methyl group at position 3 (ortho to the bromide) creates steric bulk that hampers the approach of the metal center.

The Solution: Pd-Zn(CN)₂-dppf System

-

Cyanide Source (Zn(CN)₂): Unlike soluble salts (NaCN/KCN), zinc cyanide is sparingly soluble in organic solvents. It acts as a "slow-release" reservoir of cyanide ions. High concentrations of free cyanide (

) are detrimental because they bind irreversibly to Palladium, forming inactive -

Ligand (dppf): This ferrocene-based ligand has a large bite angle (~99°). Mechanistic studies confirm that large bite angles accelerate the rate-determining step of reductive elimination , which is crucial for forming the strong C-C bond in aryl nitriles.

-

Additive (Zn Dust): Metallic zinc is included to reduce any oxidized Pd(II) species back to the active Pd(0) state, extending the catalyst lifetime.

Catalytic Cycle Visualization

The following diagram illustrates the engineered workflow and mechanistic logic:

Figure 1: Catalytic cycle emphasizing the regeneration of the active Pd(0)-dppf species.

Experimental Protocol

Reagents and Materials

Note: All equivalents (eq) are relative to the aryl bromide substrate.

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |

| 4-Bromo-2,3-dimethylanisole | 215.09 | 1.0 | Substrate |

| Zn(CN)₂ (Zinc Cyanide) | 117.42 | 0.6 | Cyanide Source |

| Pd₂(dba)₃ | 915.72 | 0.02 | Catalyst Precursor (4 mol% Pd) |

| dppf | 554.39 | 0.05 | Ligand |

| Zn Dust (Activated) | 65.38 | 0.1 | Catalyst Reductant |

| DMF (Anhydrous) | - | 0.2 M | Solvent |

Step-by-Step Methodology

Phase 1: Setup and Inerting (Critical for Safety & Yield)

-

Glassware: Oven-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a reflux condenser, and a rubber septum.

-

Charging Solids: To the cooled RBF, add:

-

4-Bromo-2,3-dimethylanisole (1.0 eq)

-

Zn(CN)₂ (0.6 eq) [DANGER: HIGHLY TOXIC]

-

Pd₂(dba)₃ (0.02 eq)

-

dppf (0.05 eq)[3]

-

Zn Dust (0.1 eq)

-

-

Inert Atmosphere: Evacuate the flask under high vacuum and backfill with Nitrogen (

) or Argon. Repeat this cycle 3 times. Oxygen is the primary cause of catalyst death in this reaction.

Phase 2: Reaction

-

Solvent Addition: Inject anhydrous DMF (N,N-Dimethylformamide) via syringe through the septum. The concentration should be approximately 0.2 M (5 mL solvent per 1 mmol substrate).

-

Tip: While "wet" DMF is sometimes tolerated, anhydrous DMF ensures reproducibility.

-

-

Heating: Place the flask in a pre-heated oil bath at 110°C .

-

Observation: The solution typically turns from dark purple/red (Pd precursor) to a deep orange/brown color upon heating.

-

-

Monitoring: Stir vigorously for 3–5 hours. Monitor conversion via HPLC or GC-MS.

-

Endpoint: Disappearance of the aryl bromide peak (m/z ~214/216) and appearance of the nitrile product (m/z ~161).

-

Phase 3: Oxidative Quench (Safety Mandatory)

Cyanide residues must be destroyed before workup.

-

Cool the reaction mixture to room temperature.

-

Quench: Slowly add the reaction mixture to a beaker containing dilute NaOH (1M) and Bleach (sodium hypochlorite) . Stir for 30 minutes in a fume hood. This oxidizes residual cyanide to cyanate (

), which is significantly less toxic.

Phase 4: Workup and Purification

-

Extraction: Dilute the quenched mixture with Ethyl Acetate (EtOAc) and water. Filter the biphasic mixture through a pad of Celite to remove zinc solids.

-

Separation: Transfer to a separatory funnel. Wash the organic layer with:

-

Water (2x) (to remove DMF)

-

Brine (1x)

-

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify the crude residue via flash column chromatography on silica gel.

-

Eluent: Hexanes:Ethyl Acetate (gradient 95:5 to 80:20).

-

Product: 4-Cyano-2,3-dimethylanisole typically elutes as a white to off-white solid.

-

Analytical Data & Validation

Expected Characterization

-

Physical State: White crystalline solid.[2]

-

GC-MS: Molecular ion peak

m/z. -

IR Spectroscopy: Distinct nitrile stretch (

) at -

1H NMR (CDCl₃, 400 MHz):

- ~7.45 (d, 1H, Ar-H ortho to CN)

- ~6.80 (d, 1H, Ar-H ortho to OMe)

-

~3.88 (s, 3H,

-

~2.45 (s, 3H,

-

~2.20 (s, 3H,

Safety & Troubleshooting Guide

Critical Safety: Cyanide Handling

-

Hazard: Zinc Cyanide is fatal if swallowed, inhaled, or absorbed through skin.[4] Contact with acid releases Hydrogen Cyanide (HCN) gas.[5]

-

Control: Always work in a functioning fume hood. Do not use acidic aqueous washes (like HCl) during the initial workup. Keep a cyanide antidote kit available.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by | Ensure rigorous degassing (freeze-pump-thaw or vacuum/purge cycles). |

| Stalled Reaction | Catalyst death. | Add additional 1 mol% Pd/Ligand and reheat. |

| Black Precipitate | Pd black formation (aggregation). | Ensure dppf ligand quality; increase ligand:Pd ratio to 3:1. |

| Product Impurity | DMF carryover. | Perform rigorous water washes during workup or use LiCl solution. |

References

-

Cohen, D. T., & Buchwald, S. L. (2015).[6][7] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[7] Link

-

Jin, F., & Confalone, P. N. (2000). Palladium-Catalyzed Cyanation of Aryl Chlorides. Tetrahedron Letters, 41(18), 3271–3273. Link

-

Maligres, P. E., et al. (2004). Cyanation of Aryl Halides with K4[Fe(CN)6] Catalyzed by Palladium.[8][9][10][11] Tetrahedron Letters, 45(50), 9095-9098. Link

-

Fisher Scientific. (2024). Zinc Cyanide Safety Data Sheet. Link

Sources

- 1. Pd Catalyzed Cyanation [commonorganicchemistry.com]

- 2. CAS 557-21-1: Zinc cyanide | CymitQuimica [cymitquimica.com]

- 3. thno.org [thno.org]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 7. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]

- 11. dspace.mit.edu [dspace.mit.edu]

Application Notes & Protocols: Strategic Use of 4-Methoxy-2,3-dimethylbenzonitrile Scaffolds in Suzuki-Miyaura Cross-Coupling

Introduction: The Challenge and Opportunity of Polysubstituted Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability, mild conditions, and exceptional tolerance of diverse functional groups.[1][2] This palladium-catalyzed reaction, which forges a carbon-carbon bond between an organoboron species and an organohalide, is a cornerstone in the synthesis of biaryl motifs—structures that are fundamental to pharmaceuticals, advanced materials, and agrochemicals.[3][4]

This guide focuses on a particularly challenging yet valuable substrate class: halogenated derivatives of 4-methoxy-2,3-dimethylbenzonitrile. Molecules such as 5-Bromo-4-methoxy-2,3-dimethylbenzonitrile (Figure 1) present a unique synthetic puzzle. The combination of an electron-donating methoxy group, an electron-withdrawing nitrile, and significant steric hindrance from two ortho-methyl groups demands a highly tailored and robust catalytic system.[5] Successfully employing these substrates opens the door to novel, intricately substituted molecular architectures for drug discovery and development.

This document provides a detailed exploration of the mechanistic nuances, critical parameter optimization, and a field-proven protocol for the successful Suzuki-Miyaura coupling of these sterically demanding benzonitriles.

Figure 1: Representative Substrate

Structure of 5-Bromo-4-methoxy-2,3-dimethylbenzonitrile, a sterically hindered and electronically complex coupling partner.

Core Mechanistic Principles & Substrate-Specific Hurdles

The catalytic cycle for the Suzuki-Miyaura coupling is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3] However, the unique features of a substrate like 5-bromo-4-methoxy-2,3-dimethylbenzonitrile impose significant kinetic barriers on this cycle, particularly on the oxidative addition and reductive elimination steps.

Causality Behind Experimental Choices:

-

The Steric Challenge: The primary obstacle is the steric bulk imposed by the two methyl groups adjacent to the aryl halide. This crowding severely hinders the approach of the palladium catalyst for the initial oxidative addition step.[6][7] Standard palladium catalysts like Pd(PPh₃)₄ often fail or provide negligible yields.[6] The solution lies in employing specialized ligands that are both bulky and electron-rich. These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is the active catalyst and is small enough to access the hindered reaction site.[8]

-

Ligand Architecture is Key: The development of dialkylbiaryl phosphine ligands by the Buchwald group, such as SPhos and XPhos , revolutionized the coupling of sterically demanding substrates.[3][9] These ligands possess large, flexible steric profiles that create a well-defined coordination sphere around the palladium center, facilitating both oxidative addition and the final, often difficult, reductive elimination step to release the bulky biaryl product.[3][10] N-Heterocyclic Carbene (NHC) ligands also serve as excellent alternatives, offering strong σ-donation and significant steric bulk to enhance catalytic activity.[11][12]

-

Inert Nature of the Cyano Group: Under typical Suzuki-Miyaura conditions, the benzonitrile functionality is a robust and well-tolerated group.[13] While C-CN bond activation by transition metals is known, it requires specific catalysts and conditions not typically employed in this coupling, making the cyano group an ideal electronic modifier and synthetic handle for subsequent transformations.[14]

Optimization of Critical Reaction Parameters

Achieving high yields with a substrate like 5-Bromo-4-methoxy-2,3-dimethylbenzonitrile requires careful selection of the catalyst system, base, and solvent. The following section details the rationale for each component choice.

Catalyst & Ligand Selection

For sterically hindered substrates, the choice of ligand is paramount. Buchwald-type biarylmonophosphine ligands are the industry standard for this class of transformation.[15][16]

| Ligand | Key Characteristics & Rationale | Typical Yield Range (Hindered Substrates) |

| SPhos | Excellent general ligand for a wide range of Suzuki couplings. The methoxy groups on the biphenyl backbone contribute to its electron-rich nature.[9][17] | 85-95% |

| XPhos | Often provides superior results for particularly challenging or electron-rich aryl chlorides due to its increased steric bulk and electron-donating properties.[9][17] | 90-99% |

| RuPhos | Another highly effective ligand, particularly useful for heteroaryl couplings and substrates prone to side reactions. | 88-97% |

| NHC Ligands (e.g., IPr) | Offer high thermal stability and strong electron donation, making them highly effective for coupling unactivated aryl chlorides and other challenging substrates.[11][12] | 85-98% |

Data compiled from literature reports on sterically demanding Suzuki-Miyaura couplings.[9][10][17] Actual yields are substrate-dependent.

Recommendation: For general robustness and high performance with hindered aryl bromides, SPhos or XPhos paired with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ is the recommended starting point. Pre-formed palladium precatalysts incorporating these ligands (e.g., SPhos Pd G3) offer greater convenience and reproducibility.

Base and Solvent System

The base plays a crucial role in activating the boronic acid for the transmetalation step.[1][18] For sensitive or sterically crowded substrates, a moderately strong, non-nucleophilic base is preferred.

-

Base: Potassium carbonate (K₂CO₃)[17][19] or potassium phosphate (K₃PO₄)[3] are highly effective. They are strong enough to facilitate the formation of the reactive boronate species without promoting hydrolysis of the nitrile or other sensitive functional groups. Stronger bases like t-BuOK may be required for less reactive aryl chlorides.[12]

-

Solvent: A biphasic solvent system is often optimal. A mixture of an organic solvent like 1,4-Dioxane or Toluene with Water (typically in a 4:1 to 10:1 ratio) is common.[17][19] The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the transmetalation step.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-4-methoxy-2,3-dimethylbenzonitrile with a generic arylboronic acid.

Safety Precaution: This procedure should be carried out by trained personnel in a well-ventilated fume hood. All reagents are hazardous and require appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagents & Equipment

-

5-Bromo-4-methoxy-2,3-dimethylbenzonitrile (1.0 equiv)

-

Arylboronic Acid (1.2 - 1.5 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

-

SPhos (0.04 equiv, 4 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Schlenk flask or microwave vial, magnetic stir bar

-

Inert atmosphere system (Argon or Nitrogen)

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Methodology

-

Vessel Preparation: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add 5-Bromo-4-methoxy-2,3-dimethylbenzonitrile (1.0 equiv), the arylboronic acid (1.5 equiv), and anhydrous K₂CO₃ (3.0 equiv).

-

Catalyst Addition: In the open air, add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).

-

Inert Atmosphere: Seal the vessel with a rubber septum or cap. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane followed by degassed water (e.g., in a 4:1 ratio to achieve a 0.25 M concentration relative to the aryl bromide). The mixture should be briefly purged with argon after solvent addition.

-

Reaction: Place the flask in a preheated oil bath at 85-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Troubleshooting

-

Low or No Conversion: This is often due to inefficient oxidative addition. Consider switching to a bulkier ligand like XPhos or an NHC-based catalyst system.[9][11] Ensure the reaction is truly under an inert atmosphere and that solvents are anhydrous and degassed.

-

Protodeboronation of Boronic Acid: If the boronic acid degrades, a side product (Ar-H) will be observed. Using potassium trifluoroborate salts instead of boronic acids can increase stability.[1] Running the reaction at a slightly lower temperature or using a milder base like K₂CO₃ can also help.

-

Formation of Homocoupled Byproducts: The formation of Ar-Ar from the starting material or R²-R² from the boronic acid can indicate issues with the catalytic cycle. This may be caused by catalyst decomposition or suboptimal reaction conditions.

Conclusion

The Suzuki-Miyaura cross-coupling of sterically demanding substrates like halogenated 4-methoxy-2,3-dimethylbenzonitriles is a challenging but highly achievable transformation. Success hinges on overcoming the steric impediment to oxidative addition and reductive elimination. The strategic use of modern, bulky, and electron-rich phosphine ligands, such as SPhos and XPhos, in combination with carefully selected bases and solvents, provides a reliable and high-yielding pathway to complex biaryl structures that are of significant interest to the pharmaceutical and materials science communities.

References

-

Chen, Y., et al. (2013). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry. Available at: [Link]

-

Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Molander, G. A., & Brown, A. R. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. PMC. Available at: [Link]

-

Liu, S., et al. (2018). Palladium‐Catalyzed Buchwald‐Hartwig Amination and Suzuki‐Miyaura Cross‐Coupling Reaction of Aryl Mesylates. ResearchGate. Available at: [Link]

-

Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]

-

Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC. Available at: [Link]

-

Zhang, Z., et al. (2011). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. Available at: [Link]

-

Bakthadoss, M., et al. (2015). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions. Available at: [Link]

-

Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. Available at: [Link]

-

Vechorkin, O., et al. (2012). Computational Mechanistic Study of Stereoselective Suzuki Coupling of an α-Cyano-Activated Secondary Alkyl. Organometallics. Available at: [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Reddy, V. P., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]

-

Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

-

Zhang, Z., et al. (2023). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available at: [Link]

-

Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]

-

So, C. M., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. Available at: [Link]

-

Wikipedia contributors. (2023). SPhos. Wikipedia. Available at: [Link]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

-

Ndlovu, N., et al. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI. Available at: [Link]

-

In "Modern Alkenes Synthesis". (2014). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. IntechOpen. Available at: [Link]

-

Li, J., et al. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available at: [Link]

-

Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

-

Reddy, V. P., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. ResearchGate. Available at: [Link]

-

Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Talele, T. T. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. PMC. Available at: [Link]

-

Ley, S. V., et al. (2007). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. ResearchGate. Available at: [Link]

-

Nakao, Y., & Hiyama, T. (2011). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews. Available at: [Link]

-

Hkiri, S., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]

- 9. Buchwald Phosphine Ligands [sigmaaldrich.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 15. SPhos - Wikipedia [en.wikipedia.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. pubs.acs.org [pubs.acs.org]

Application Note: Robust Hydrolysis of Sterically Hindered 4-Methoxy-2,3-dimethylbenzonitrile to 4-Methoxy-2,3-dimethylbenzoic Acid

Abstract: This application note provides a comprehensive guide for the hydrolysis of the sterically hindered and electron-rich 4-methoxy-2,3-dimethylbenzonitrile to its corresponding carboxylic acid, 4-methoxy-2,3-dimethylbenzoic acid. Due to the significant steric hindrance posed by the ortho- and meta-methyl groups, standard hydrolysis protocols are often inefficient. This document details both a robust high-temperature thermal protocol and a microwave-assisted protocol, offering researchers options based on available equipment and desired reaction times. The causality behind experimental choices, detailed workup and purification procedures, and methods for analytical monitoring are thoroughly discussed to ensure procedural success and high product purity.

Introduction: Overcoming Steric and Electronic Hurdles in Nitrile Hydrolysis

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. This hydrolysis can be achieved under both acidic and basic conditions, typically proceeding through an amide intermediate.[1][2] However, the reactivity of the nitrile group is significantly influenced by the electronic and steric environment of the molecule. In the case of 4-methoxy-2,3-dimethylbenzonitrile, the presence of two methyl groups in close proximity to the nitrile functionality presents a considerable steric barrier to the approach of nucleophiles (water or hydroxide ions). Additionally, the electron-donating nature of the methoxy and methyl groups can modulate the electrophilicity of the nitrile carbon.

Standard hydrolysis conditions often result in low yields or require prolonged reaction times for such hindered substrates. Therefore, more forcing conditions are necessary to drive the reaction to completion. This application note presents two effective protocols to overcome these challenges: a high-temperature acid-catalyzed hydrolysis and a rapid microwave-assisted acid-catalyzed method.

Mechanistic Insight: Acid-Catalyzed Hydrolysis Pathway

The acid-catalyzed hydrolysis of a nitrile initiates with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom.[3][4][5] This activation allows for the nucleophilic attack by a water molecule. A series of proton transfers then leads to the formation of an amide intermediate. Under the reaction conditions, this amide is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.[2][6]

Diagram 1: General Mechanism of Acid-Catalyzed Nitrile Hydrolysis

Caption: A simplified workflow of the acid-catalyzed hydrolysis of nitriles to carboxylic acids.

Experimental Protocols

Materials and Equipment

| Reagent/Equipment | Grade/Specification | Supplier |

| 4-Methoxy-2,3-dimethylbenzonitrile | >98% | Commercially Available |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | ACS Grade |

| Dioxane | Anhydrous | ACS Grade |

| Diethyl Ether (Et₂O) | Anhydrous | ACS Grade |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | ACS Grade |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | ACS Grade |

| Hydrochloric Acid (HCl) | 3 M Aqueous Solution | ACS Grade |

| Round-bottom flask | Various sizes | Standard laboratory glass |

| Reflux condenser | Standard laboratory glass | |

| Magnetic stirrer with heating | Standard laboratory equipment | |

| Microwave reactor | Dedicated synthesis microwave | |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | |

| Rotary evaporator | Standard laboratory equipment | |

| Buchner funnel and filter flask | Standard laboratory equipment |

Protocol 1: High-Temperature Acid-Catalyzed Hydrolysis

This protocol employs a high concentration of sulfuric acid at an elevated temperature to overcome the steric hindrance.

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxy-2,3-dimethylbenzonitrile (5.0 g, 30.6 mmol).

-

Reagent Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and water (50 mL). The addition should be done slowly and with cooling in an ice bath to manage the exothermic reaction. Causality: A high concentration of acid is crucial for the initial protonation of the sterically hindered nitrile. The presence of water is necessary for the subsequent nucleophilic attack and hydrolysis steps.

-

Reaction Conditions: Heat the mixture to reflux (approximately 120-130 °C) with vigorous stirring. The reaction progress should be monitored by TLC. Insight: The high temperature provides the necessary activation energy to overcome the steric barrier for the nucleophilic attack of water on the protonated nitrile.

-

Reaction Monitoring: To monitor the reaction, carefully take a small aliquot from the reaction mixture, quench it with ice, and extract with diethyl ether. Spot the ether layer on a TLC plate and elute with a 7:3 mixture of hexanes and ethyl acetate. The disappearance of the starting nitrile spot (higher Rf) and the appearance of the carboxylic acid spot (lower Rf, often streaky) indicates reaction progression. The reaction is typically complete within 24-48 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice (200 g) in a large beaker with stirring. This will precipitate the crude carboxylic acid.

-

Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water until the washings are neutral to pH paper.

-

Purification: The crude 4-methoxy-2,3-dimethylbenzoic acid can be purified by recrystallization.[7][8][9][10][11] Dissolve the crude solid in a minimal amount of hot ethanol or a mixture of ethanol and water. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Protocol 2: Microwave-Assisted Acid-Catalyzed Hydrolysis

Microwave irradiation can significantly accelerate the rate of hydrolysis for sterically hindered nitriles by efficiently heating the polar reaction mixture.[12][13][14][15]

Step-by-Step Methodology:

-

Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 4-methoxy-2,3-dimethylbenzonitrile (500 mg, 3.06 mmol).

-

Reagent Addition: Add a 2:1 (v/v) mixture of 3 M aqueous HCl and dioxane (6 mL). Causality: Dioxane is used as a co-solvent to improve the solubility of the starting material in the aqueous acidic medium. Hydrochloric acid is often preferred over sulfuric acid in microwave reactions to avoid potential charring at high temperatures.

-

Microwave Parameters: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 150 °C for 30-60 minutes. The pressure should be monitored and kept within the safe limits of the vessel.

-